molecular formula C11H19NO9S2 B1236949 1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose

1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose

Cat. No. B1236949
M. Wt: 373.4 g/mol
InChI Key: PLYQBXHVYUJNQB-IIPHORNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gluconapin is an alkenylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose having a 5-[(sulfooxy)imino]pent-1-en-5-yl group attached to the anomeric sulfur. It is a conjugate acid of a gluconapin(1-).

Scientific Research Applications

Enzyme Inhibition and Carbohydrate Processing

1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose and its derivatives have been studied for their potential in enzyme inhibition, particularly in the context of carbohydrate processing. The unusual anomeric functionality of these compounds suggests they might be resistant or even inhibitory to normal enzymatic carbohydrate processing. This characteristic makes them potentially useful in studies exploring enzyme inhibition, structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).

Glycosylation Processes

Research has shown the utility of similar compounds in glycosylation processes. For instance, α- d -Glucopyranose-1,2-cyclic sulfites have been used in the stereoselective synthesis of β-O-glycosides (Sanders & Kiessling, 1994). Additionally, the synthesis of β-disaccharides using 1,2,3,4,6-penta-O,S,O,O,O-acetyl-2-thio-β-d-glucopyranose demonstrates the importance of these compounds in the creation of complex carbohydrate structures (Knapp & Kirk, 2003).

Glycomimetics and Thiodisaccharides

The use of 1-thio-D-glucopyranose derivatives in the synthesis of glycomimetics and thiodisaccharides is another significant application. These compounds serve as key intermediates in the creation of novel and biologically important glycomimetics, such as in the formation of 4-deoxy-(1-->5)-5-C-thiodisaccharides (Witczak, Lorchak, & Nguyen, 2007).

Sulfur-Linked Analogues of Carbohydrates

Research into sulfur-linked analogues of carbohydrates, such as the synthesis of sulfur-linked tetrasaccharides, highlights the potential of these compounds in mimicking natural carbohydrate structures. This research is vital for understanding and manipulating carbohydrate-related biological processes (Contour-Galcéra, Ding, Ortiz-Mellet, & Defaye, 1996).

Polysaccharide Derivatives and Polymerization

The use of 1,2-O-Sulfinyl glucopyranose as a monomer for the synthesis of polysaccharide derivatives, resulting in compounds like (1→2)-d-glucopyranan, illustrates the versatility of these compounds in polymer science (Shetty, Koyama, & Nakano, 2016).

Potential as Glucosidase Inhibitors

The synthesis of thio analogues of disaccharides for evaluation as potential glucosidase inhibitors demonstrates the potential pharmaceutical applications of these compounds. Such research could lead to the development of new drugs or therapeutic agents (Andrews & Pinto, 1995).

properties

Product Name

1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose

Molecular Formula

C11H19NO9S2

Molecular Weight

373.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxypent-4-enimidothioate

InChI

InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7-/t6-,8-,9+,10-,11+/m1/s1

InChI Key

PLYQBXHVYUJNQB-IIPHORNXSA-N

Isomeric SMILES

C=CCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

synonyms

3-butenyl glucosinolate
gluconapin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 2
1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 3
1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 4
1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 5
1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 6
1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.